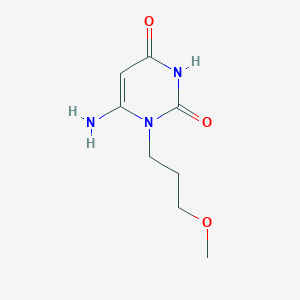
1-(3-Methoxypropyl)-6-aminouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-6-aminouracil, also known as MPAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAU is a uracil derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil is not fully understood, but studies have suggested that it may inhibit DNA synthesis by interfering with the activity of thymidylate synthase, an enzyme that is essential for DNA replication. 1-(3-Methoxypropyl)-6-aminouracil may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. 1-(3-Methoxypropyl)-6-aminouracil has also been shown to increase the levels of reactive oxygen species, which can induce oxidative stress and lead to cell death. In addition, 1-(3-Methoxypropyl)-6-aminouracil has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxypropyl)-6-aminouracil has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, 1-(3-Methoxypropyl)-6-aminouracil has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-Methoxypropyl)-6-aminouracil, including its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil and its potential advantages and limitations for clinical use. In addition, studies are needed to investigate the potential use of 1-(3-Methoxypropyl)-6-aminouracil in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
1-(3-Methoxypropyl)-6-aminouracil can be synthesized using various methods, including the reaction of 6-chlorouracil with 1-(3-methoxypropyl)amine under basic conditions. The reaction yields 1-(3-Methoxypropyl)-6-aminouracil as a white crystalline solid with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reaction of 6-aminouracil with 3-chloropropylamine.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-6-aminouracil has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Methoxypropyl)-6-aminouracil has also been studied for its potential use as an antiviral agent, with research showing that it can inhibit the replication of HIV-1 and herpes simplex virus type 1.
Propiedades
Número CAS |
158893-39-1 |
|---|---|
Nombre del producto |
1-(3-Methoxypropyl)-6-aminouracil |
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Clave InChI |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
SMILES canónico |
COCCCN1C(=CC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



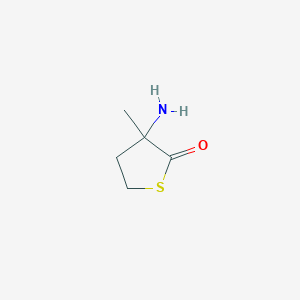
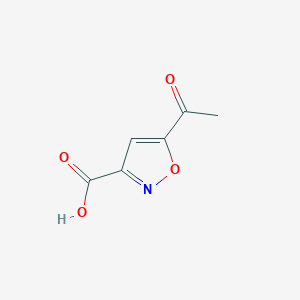
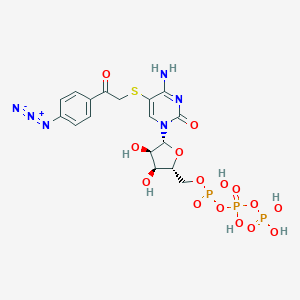
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
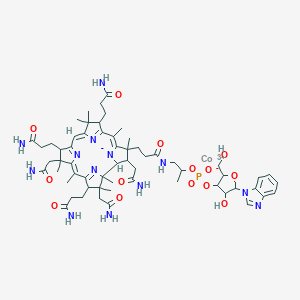
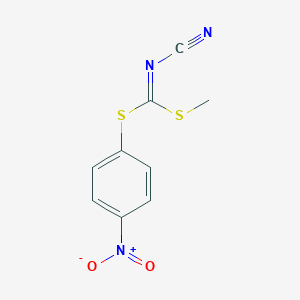
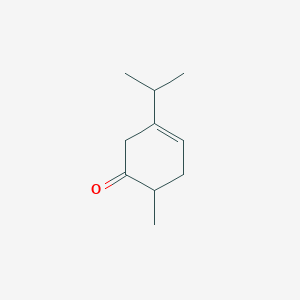
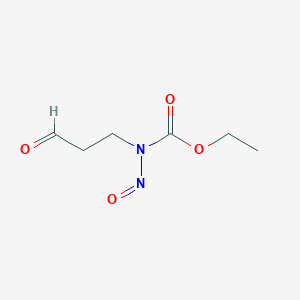
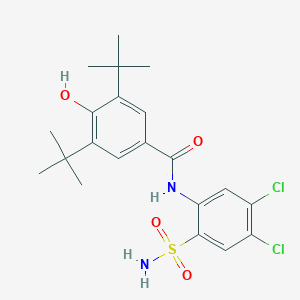
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
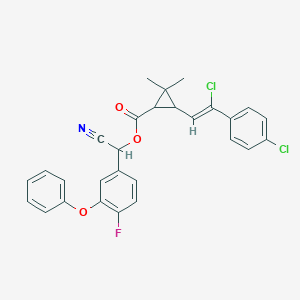
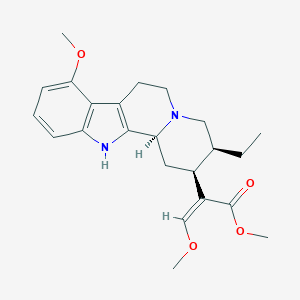
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)